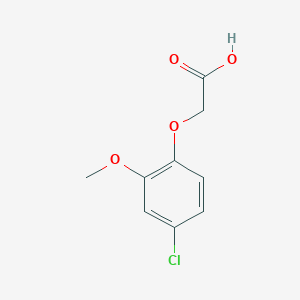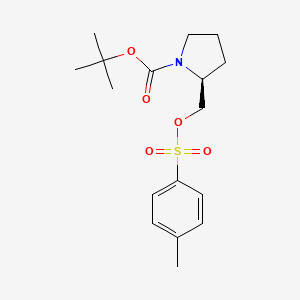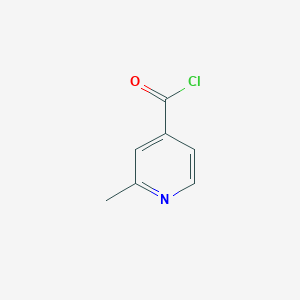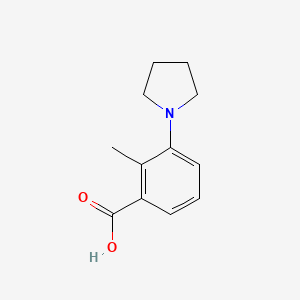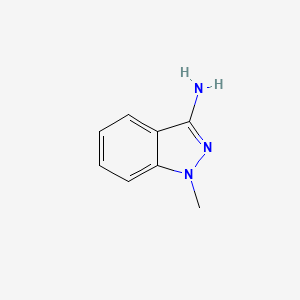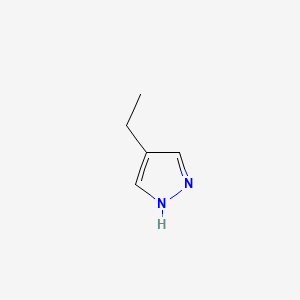
4-ethyl-1H-pyrazole
Overview
Description
4-Ethyl-1H-pyrazole is a heterocyclic compound . It is part of the pyrazole family, which are five-membered aromatic rings with two adjacent nitrogen atoms . The pyrazole family is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Green Synthesis Methods
Researchers have developed green, solvent-free methods for synthesizing pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of pyrazole derivatives in organic synthesis. These methods emphasize the importance of sustainable chemistry practices in generating compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Al-Matar et al., 2010).
Novel Pyrazole Derivatives
Another study focused on the facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This synthesis process is useful for preparing new N-fused heterocyclic products, demonstrating pyrazole's utility in creating complex molecules with potential biological applications (Ghaedi et al., 2015).
Improved Synthesis Techniques
An improved synthesis technique for 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate showcases the advancements in synthetic methodologies for pyrazole derivatives, resulting in higher yields and potentially broadening the scope of pyrazole-based research (Dong, 2011).
Pyrazole-based Fluorophores
The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives through a tandem reaction demonstrates the application of pyrazole derivatives in developing new fluorophores. These compounds exhibit strong fluorescence, suggesting their potential use in biological imaging and as fluorescence probes (Yan et al., 2018).
Anticancer and Antimicrobial Applications
Several studies have synthesized novel pyrazole derivatives with potential applications in treating cancer and microbial infections. For instance, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been evaluated for their inhibitory effects against lung cancer cell growth, highlighting the potential therapeutic applications of pyrazole derivatives (Zheng et al., 2011). Additionally, novel pyrazole derivatives have shown significant antimicrobial and anticancer activity, further emphasizing the importance of pyrazole in medicinal chemistry (Hafez et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in biochemical pathways, leading to their antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways depending on their specific biological activities . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to their antimicrobial and antifungal activities .
Pharmacokinetics
The molecular weight of this compound is 1401399 , which suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Pyrazole derivatives have been found to exhibit various biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Biochemical Analysis
Biochemical Properties
4-Ethyl-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the bioavailability of drugs and other substances.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and enhancing metabolic function . At high doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular processes . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and alter cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, influencing their activity and altering the metabolism of various substrates . This compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
4-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXHUNMFYXQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513322 | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17072-38-7 | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper identifies 4-(9-Borabicyclo[3.3.1]non-9-yl)-3,5-bis(dimethylethyl)-1-ethyl-1H-pyrazole as a significant component of the volatile oil extracted from Fissistigma oldhamii []. This compound represents 21.063% of the total volatile oil, making it the second most abundant compound identified []. While the study focuses on identifying the chemical constituents, the specific biological activities or properties of this compound within the plant or its potential applications are not explored. Further research is needed to understand the role and importance of this compound in Fissistigma oldhamii.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
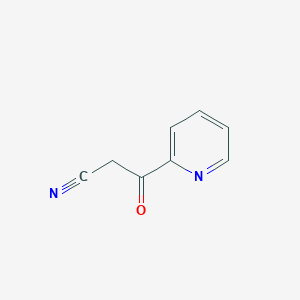


![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
